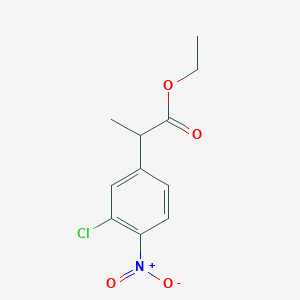

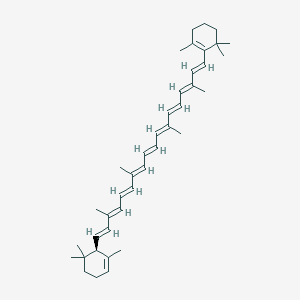

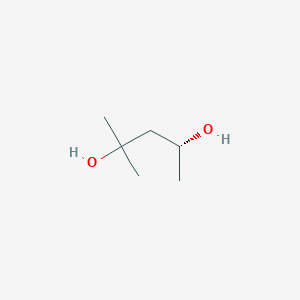

![molecular formula C15H11F3O2 B108800 2-(3'-(三氟甲基)-[1,1'-联苯]-3-基)乙酸 CAS No. 1224742-15-7](/img/structure/B108800.png)

2-(3'-(三氟甲基)-[1,1'-联苯]-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .科学研究应用

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

Material Science and Engineering

Summary of the Application

The compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are suitable as host materials for blue organic light-emitting diodes .

Methods of Application

The compound is used in the synthesis of other compounds like 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene, which are then used in the fabrication of OLEDs .

Results or Outcomes

The electroluminescent (EL) emission maximum of the devices was exhibited at 488 nm and 512 nm. The device displayed high brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%) .

Application in Trifluoromethylselenolation of Boronic Acids

Specific Scientific Field

Summary of the Application

The compound is used in the electrophilic trifluoromethylselenolation of boronic acids .

Methods of Application

Cross-coupling reactions with aromatic and heteroaromatic boronic acids have been investigated .

Results or Outcomes

The expected products have been obtained, using a stoichiometric amount of copper, with moderate yields .

Application in Organic Synthesis

Summary of the Application

The compound is used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .

Methods of Application

The compound is used as a starting material in the synthesis of DM156 .

Results or Outcomes

The successful synthesis of DM156 has been reported .

Application in Suzuki–Miyaura Coupling

Summary of the Application

The compound is used in Suzuki–Miyaura coupling reactions .

Methods of Application

The compound is used in cross-coupling reactions with boronic acids .

Results or Outcomes

The expected products have been obtained with moderate yields .

Application in Electroluminescence Properties of Organic Light-Emitting Diodes

Summary of the Application

The compound is used in the synthesis of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue organic light-emitting diodes .

Methods of Application

The compound is used in the preparation of other compounds which are then used in the fabrication of organic light-emitting diodes .

Results or Outcomes

Application in Solvent-Controlled Synthesis of Bis(trifluoromethyl)-Cyclopropanes and -Pyrazolines

Summary of the Application

The compound is used in a highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .

Methods of Application

The compound is used in a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .

Results or Outcomes

The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

安全和危害

The safety data sheet indicates that “2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ensure adequate ventilation, avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

属性

IUPAC Name |

2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRUXJYTJUYMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362689 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid | |

CAS RN |

1224742-15-7 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

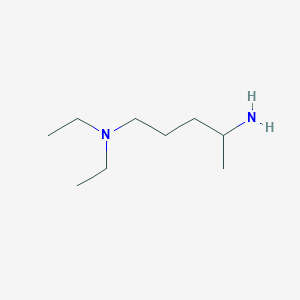

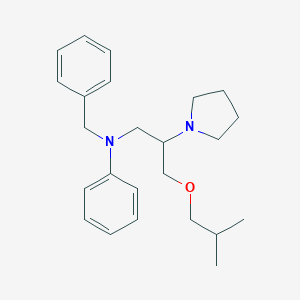

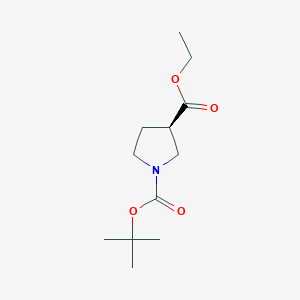

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)